1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde
Description
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(3-methylbut-2-enyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-9(2)4-7-10(8-11)5-3-6-10/h4,8H,3,5-7H2,1-2H3 |
InChI Key |
DWZIKOBVSGHXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(CCC1)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutyl carbaldehyde with 3-methylbut-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Key reagents and conditions include:
Mechanistic Insight : Oxidation proceeds via hydride abstraction (CrO₃) or radical pathways (DDQ), with the latter stabilizing intermediates through conjugation with the cyclobutane ring .
Reduction Reactions
The aldehyde group is reduced to primary alcohols under controlled conditions:
Note : LiAlH₄ achieves higher selectivity due to stronger reducing power, while catalytic hydrogenation saturates the allyl group .
Substitution Reactions
The allylic position (3-methylbut-2-en-1-yl group) participates in nucleophilic substitutions:
Mechanism : Allylic substitutions proceed via SNi or SN2 pathways, depending on steric hindrance from the cyclobutane ring .
[2+2] Photocycloaddition Reactions
The strained cyclobutane ring and conjugated aldehyde enable photochemical [2+2] cycloadditions:
| Partner | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethylene | BF₃·OEt₂ | λ = 272 nm, CH₂Cl₂ | Bicyclo[4.2.0]octane derivative | 68% | |
| Cyclopentenone | None | λ = 420 nm, sensitized | Fused tricyclic ketone | 79% |
Key Finding : Lewis acids (e.g., BF₃) enhance regioselectivity by polarizing the carbonyl group, favoring head-to-head adducts .
Comparison with Structural Analogs
| Compound | Reactivity Difference | Reason |
|---|---|---|
| Cyclohexane-1-carbaldehyde analog | Lower strain → slower [2+2] cycloaddition | Reduced ring strain in cyclohexane |
| Linear allyl-substituted aldehydes | No photocycloaddition observed | Lack of conjugation with a strained ring |
| 3-Methylbut-2-en-1-yl-oxane derivatives | Higher oxidation stability | Oxane ring stabilizes intermediates |
Scientific Research Applications
Scientific Applications of 1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde
This compound is an organic compound featuring a cyclobutane ring substituted with a 3-methylbut-2-en-1-yl group and an aldehyde functional group. This compound has a molecular formula of and a molecular weight of 152.23 g/mol. The presence of the cyclobutane ring imparts distinct chemical and physical properties compared to cyclopentane and cyclohexane analogs, influencing its reactivity and interactions with other molecules.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of cyclobutyl carbaldehyde with 3-methylbut-2-en-1-yl bromide under basic conditions. This reaction is usually carried out using a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate nucleophilic substitution. Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and purity, with distillation and recrystallization techniques employed for purification.
Chemical Reactions
This compound can undergo several chemical reactions due to the presence of the aldehyde and the alkene moiety.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate () or chromium trioxide ().
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride () or lithium aluminum hydride ().
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methylbut-2-en-1-yl group, using reagents like sodium hydride () or potassium tert-butoxide ().
The major products formed from these reactions include 1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carboxylic acid from oxidation and 1-(3-Methylbut-2-EN-1-YL)cyclobutanol from reduction.
Applications in Scientific Research
This compound is utilized in various scientific applications due to its unique structural features:
- Chemistry: It serves as a building block in organic synthesis for creating complex molecules.
- Biology: It is investigated for potential biological activities, such as antioxidant properties.
- Medicine: It is explored for potential therapeutic applications.
- Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s lipophilic nature, due to the 3-methylbut-2-en-1-yl group, enhances its ability to interact with cell membranes and other hydrophobic environments.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound shares structural similarities with other cyclic aldehydes, particularly those with substituted cycloalkane frameworks. Key analogs include:
1-(3-Methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde
- Molecular Formula : C₁₁H₁₈O
- Molecular Weight : 166.26 g/mol
- Key Differences: The cyclopentane ring reduces ring strain compared to cyclobutane, enhancing thermodynamic stability.
1-{Bicyclo[2.2.1]heptan-2-yl}cyclobutane-1-carbaldehyde
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 178.27 g/mol
- Key Differences :
Methyl Cyclobutanecarboxylate
- Molecular Formula : C₆H₁₀O₂
- Molecular Weight : 114.14 g/mol
- Key Differences :
Physical and Chemical Properties
Notes on Physical Properties:
- However, cyclobutane derivatives generally exhibit lower boiling points than larger cycloalkanes due to reduced molecular weight and surface area .
Biological Activity
1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde is an organic compound recognized for its unique structural characteristics and potential biological activities. This compound features a cyclobutane ring with a 3-methylbut-2-enyl side chain and an aldehyde functional group, which may confer various biochemical interactions and therapeutic potentials.
The molecular formula of this compound is C10H16O, with a molecular weight of 152.23 g/mol. The compound's structure can be represented using the following identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | 1-(3-methylbut-2-enyl)cyclobutane-1-carbaldehyde |
| InChI Key | JKQMXZFFTAOHFW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)CCC1(CCC1)C=O |
Biological Activity Overview
The biological activity of this compound has been explored with emphasis on its interactions with various biological systems, particularly its enzyme interactions and potential therapeutic applications.
Enzyme Interactions
The aldehyde group in this compound is known to interact with nucleophilic residues in enzymes, potentially altering their function. Such interactions can lead to modulation of enzymatic activity, influencing metabolic pathways within cells.
Anti-inflammatory Potential
Research indicates that compounds with similar structural features may possess anti-inflammatory properties. The mechanism likely involves inhibition of pro-inflammatory cytokines or modulation of immune responses, although direct evidence for this specific compound remains to be fully elucidated .
Case Studies and Research Findings
Recent studies have highlighted the importance of structure in determining the biological activity of compounds related to this compound. Here are some notable findings:
- Synthesis and Characterization : A study focused on synthesizing related cyclobutane derivatives demonstrated that variations in substituents significantly affect biological activity, particularly in enzyme inhibition assays .
- Antimicrobial Activity Assessment : Analogous compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness, which suggests that the cyclobutane framework may enhance activity through specific interactions with microbial targets .
- Mechanistic Studies : Investigations into the mechanism of action revealed that aldehyde-containing compounds can form covalent bonds with amino acid residues in proteins, potentially leading to irreversible inhibition of target enzymes.
Q & A
Q. What are the common synthetic routes for 1-(3-Methylbut-2-en-1-yl)cyclobutane-1-carbaldehyde?
The synthesis typically involves cyclobutane ring formation followed by functionalization. Key methods include:
- Aldol Condensation : Reacting cyclobutane-1-carbaldehyde derivatives with prenyl halides (e.g., 3-methylbut-2-en-1-yl bromide) under basic conditions.
- Cyclization Strategies : Utilizing photochemical [2+2] cycloaddition to construct the cyclobutane ring, followed by oxidation to introduce the aldehyde group .
- Retrosynthetic Approaches : Breaking down the target molecule into simpler precursors, such as cyclobutane carboxylates, which can be modified via reduction or oxidation (e.g., methyl 2-cyanocyclobutane-1-carboxylate derivatives) .
Q. How is structural characterization performed for this compound?
Characterization relies on:
- NMR Spectroscopy : and NMR to identify cyclobutane ring protons (δ 1.8–2.5 ppm) and the aldehyde proton (δ 9.5–10 ppm). Coupling patterns distinguish substituent geometry .
- IR Spectroscopy : A strong absorption band near 1720 cm confirms the aldehyde group.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion peak (CHO, MW 164.24) .
Q. What challenges arise during purification of this compound?
Key issues include:
Q. What are the common impurities in synthetic batches, and how are they identified?
Impurities often derive from incomplete cyclization or oxidation byproducts. Analytical methods include:
- HPLC-PDA : Detects intermediates like unreacted cyclobutane carboxylates (retention time ~12–15 min) .
- GC-MS : Identifies volatile byproducts such as 3-methylbut-2-en-1-ol derivatives .
Q. How does the aldehyde group influence reactivity under basic conditions?
The aldehyde undergoes nucleophilic addition but is sterically hindered by the cyclobutane and prenyl groups. Kinetic studies using UV-Vis spectroscopy show slower reaction rates compared to linear aldehydes, suggesting steric shielding .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the aldehyde group?
Q. What strategies resolve contradictions between experimental and computational spectroscopic data?
Q. What mechanistic insights explain cyclobutane ring formation during synthesis?
- Photochemical [2+2] Cycloaddition : Monitored via time-resolved IR spectroscopy, showing diradical intermediates with lifetimes <1 µs.
- Thermal Stability : Cyclobutane rings decompose above 200°C; differential scanning calorimetry (DSC) confirms stability thresholds .
Q. How does the compound’s stability vary under different storage conditions?
- Accelerated Stability Studies : Exposure to UV light (ICH Q1B guidelines) shows 10% degradation over 48 hours, forming cyclobutane carboxylic acid via oxidation.
- HPLC-MS Monitoring : Quantifies degradation products under varying pH and humidity .
Q. What role do steric effects play in regioselective reactions involving the prenyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
